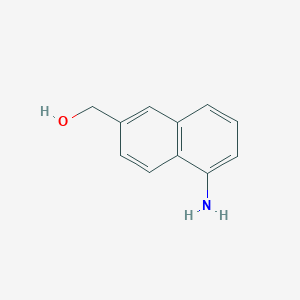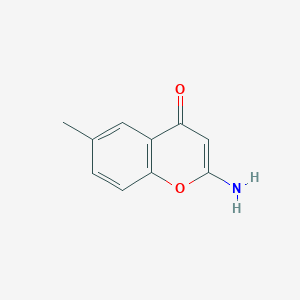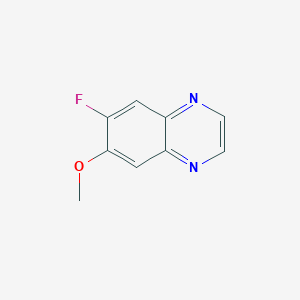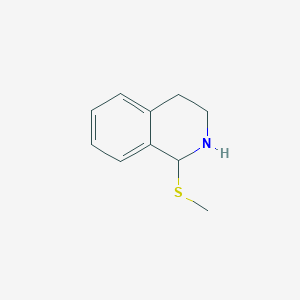![molecular formula C9H8O4 B11912397 Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid](/img/structure/B11912397.png)
Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[3This compound is notable for its rigid spirocyclic backbone, which provides greater steric bulk compared to conventional aromatic dicarboxylates . This unique structure has significant implications for its chemical behavior and applications.
Métodos De Preparación
The synthesis of Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic structure. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Análisis De Reacciones Químicas
Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and materials. In biology, it is studied for its potential interactions with biological molecules. In medicine, it is explored for its potential therapeutic properties. In industry, it is used in the production of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The rigid spirocyclic structure allows it to fit into unique binding sites, influencing various biochemical processes. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Spiro[33]hepta-1,5-diene-2,6-dicarboxylic acid can be compared to other spirocyclic dicarboxylates, such as Spiro[33]heptane-2,6-dicarboxylic acid While both compounds share a spirocyclic structure, the presence of double bonds in Spiro[3This compound’s non-aromatic nature also distinguishes it from aromatic dicarboxylates like terephthalic acid .
Propiedades
Fórmula molecular |
C9H8O4 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
spiro[3.3]hepta-2,6-diene-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H8O4/c10-7(11)5-1-9(2-5)3-6(4-9)8(12)13/h1,3H,2,4H2,(H,10,11)(H,12,13) |
Clave InChI |
GWJZNSDTKWTCQU-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC12CC(=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11912334.png)

![2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11912339.png)





![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11912374.png)


